N-Methacryloylglycine
Overview
Description
N-Methacryloylglycine, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization and Complexation
N-Methacryloylglycine (MGly) has been studied for its radical polymerization properties in various solvents. It demonstrates unique behaviors in polymerization, especially in its interactions with different solvents and monomers. Notably, MGly and its polymer forms complexation with divalent metal ions, an aspect relevant in various fields of materials science and chemistry (Masuda, Miyahara, Minagawa, & Tanaka, 1999).
Hydrolytic Stability
In a study focusing on the hydrolytic stability of methacrylamide, including N-methacryloyl glycine (NMGly), it was observed that the hydrolytic stability of the amide portion in NMGly was significantly higher compared to methacrylate, indicating potential for long-lasting applications in various chemical and biological fields (Nishiyama, Suzuki, Yoshida, Teshima, & Nemoto, 2004).
Drug Release and Biomedical Applications
This compound has been explored in the development of drug release systems. For example, a study on HPMA copolymers containing side chains terminating in 5-aminosalicylic acid and fucosylamine, where NMGly played a role, showed controlled drug release, which is significant in the development of targeted drug delivery systems (Kopec̆ková & Kopeček, 1990).
Dental Applications
The effects of N-methacryloyl amino acid applications in dentistry, particularly in the bonding of composite resin to a dentin surface, have been investigated. Derivatives of NMGly were shown to play a role in expanding collagen fibers and forming a hybrid layer, which is crucial for dental bonding and restoration techniques (Suzuki, Nishiyama, Nemoto, Torii, & Inoue, 1998).
Safety and Hazards
When handling N-Methacryloylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Methacryloylglycine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycan processing enzymes, which are crucial in the remodeling of N-glycans . These interactions are essential for the proper functioning of glycoproteins, as they influence the kinetics of glycan maturation processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the folding of glycoproteins in the endoplasmic reticulum, which is critical for maintaining cellular homeostasis . Additionally, it can modulate the activity of lectin chaperones such as calnexin and calreticulin, which are involved in protein quality control.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by interacting with specific glycan processing enzymes, leading to differential N-glycan reactivities depending on the surrounding protein tertiary structure . This interaction results in the generation of diverse glycan structures on mature proteins, which can influence their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the remodeling of N-glycans by this compound is a time-dependent process, with different glycosylation sites exhibiting varying kinetic properties . This temporal aspect is essential for understanding the compound’s impact on cellular processes in both in vitro and in vivo studies.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it needs to be in proximity to its target enzymes and proteins to exert its effects. The endoplasmic reticulum and Golgi apparatus are key sites where this compound is active, influencing glycan processing and protein quality control .
Properties
IUPAC Name |
2-(2-methylprop-2-enoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURDYMMTZXVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178215 | |
Record name | N-Methacryloyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23578-45-2 | |
Record name | N-Methacryloyl glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methacryloyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique properties of polymers containing N-Methacryloylglycine in drug delivery?
A1: [] Researchers have investigated polymers incorporating this compound as potential drug carriers, focusing on their enzymatic degradation. Copolymers of this compound with other monomers like styrene, vinyl acetate, and 2-hydroxyethyl methacrylate were synthesized. The study demonstrated that the release rate of a model drug, biphenyl-2-ol, from these copolymers could be controlled by manipulating the copolymer composition and structure. This suggests that this compound-containing polymers could be tailored for specific drug release profiles, potentially enhancing drug efficacy and reducing side effects.
Q2: How does the structure of this compound-based polymers influence their interaction with enzymes?
A2: [] A study exploring the enzymatic hydrolysis of this compound-containing polymers by α-chymotrypsin provided valuable insights. It revealed that the hydrolysis rate is influenced by the type and arrangement of comonomers in the polymer chain. For instance, copolymers with a higher proportion of substrate units showed faster degradation. Interestingly, the study also observed that the specific sequence of monomers within the polymer had less impact on the hydrolysis rate than the overall composition. This suggests that by strategically choosing and arranging comonomers alongside this compound, researchers can fine-tune the biodegradability of these polymers for specific applications.
Q3: How does this compound compare to N-Methacryloyl-β-alanine in terms of its protonation behavior in polymers?
A3: [] Research has shown that polymers of this compound and N-Methacryloyl-β-alanine, while structurally similar, exhibit distinct protonation behaviors. These differences stem from the varying interactions of the amide groups within the polymer chains with water molecules. FT-IR spectroscopic analysis revealed that the amide group in poly(this compound) undergoes more significant hydration upon protonation compared to poly(N-Methacryloyl-β-alanine). This difference in hydration directly impacts the polymers' basicity and their response to changes in pH. Understanding these subtle structural differences and their consequences is crucial for designing polymers with specific properties for applications like controlled drug delivery or stimuli-responsive materials.
Q4: Can this compound be utilized to create responsive materials for sensing applications?
A4: [] A study demonstrated the successful development of a sophisticated sensing platform based on a europium (Eu(iii)) coordination polymer film incorporating this compound (Eu(iii)-PMAG). This film, deposited on an electrode, exhibited fluorescence sensitive to various analytes. For example, the presence of copper ions (Cu(ii)) quenched the fluorescence, while the addition of EDTA restored it. This response was attributed to the modulation of the "antenna effect" between Eu(iii) and this compound within the film. The platform's versatility was further demonstrated by integrating the electrocatalytic properties of NADH and a ferrocene probe, enabling the creation of a multi-input logic system for sensing applications. This research highlights the potential of this compound-containing materials in developing advanced sensing platforms for diverse analytes.
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